molecular formula C21H27N3O2 B14798287 N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide

N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B14798287
M. Wt: 353.5 g/mol
InChI Key: DBOXQYLACZOWPO-JCIZPVLLSA-N
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Description

N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a hydrazone linkage, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 3,7-dimethyl-2,6-octadien-1-one with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Phenyl Isocyanate: The hydrazone is then reacted with 4-isocyanatophenyl cyclopropanecarboxylate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or amides.

Scientific Research Applications

N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes. Additionally, the cyclopropane ring can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: A similar compound with a 3,7-dimethyl-2,6-octadien-1-ol structure.

    Nerol: Another isomer of geraniol with similar properties.

    Citral: A compound with a similar backbone but different functional groups.

Uniqueness

N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]benzamide

InChI

InChI=1S/C21H27N3O2/c1-15(2)5-4-6-16(3)13-14-22-24-21(26)18-9-11-19(12-10-18)23-20(25)17-7-8-17/h5,9-14,17H,4,6-8H2,1-3H3,(H,23,25)(H,24,26)/b16-13+,22-14+

InChI Key

DBOXQYLACZOWPO-JCIZPVLLSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)/C)C

Canonical SMILES

CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)C)C

Origin of Product

United States

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